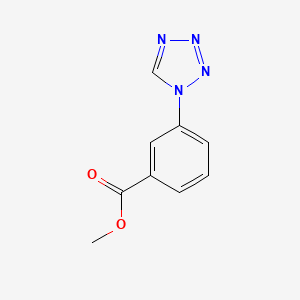

methyl 3-(1H-tetrazol-1-yl)benzoate

Description

Significance of Tetrazole-Containing Compounds in Contemporary Organic Synthesis and Design

The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms and one carbon atom, is a key functional group in modern organic chemistry. fiveable.menih.gov Its importance stems from several key characteristics:

Bioisosterism: Tetrazoles are widely recognized as bioisosteres of carboxylic acids. fiveable.memdpi.com This means they have similar physical and chemical properties, such as pKa and hydrogen bonding capabilities, allowing them to mimic carboxylic acids in biological systems. fiveable.me This property is particularly valuable in drug design, where replacing a carboxylic acid group with a tetrazole can lead to improved metabolic stability and enhanced biological activity. mdpi.com

Chemical Stability: The tetrazole ring is both thermally and chemically stable, making it a robust component in the synthesis of various materials. fiveable.me This stability allows for a wide range of chemical modifications on other parts of the molecule without degrading the tetrazole core.

Versatility in Synthesis: Tetrazoles can participate in numerous chemical reactions, including cycloadditions, substitutions, and reductions. fiveable.me This reactivity allows for the synthesis of a diverse array of tetrazole-containing molecules with tailored properties. fiveable.me Several methods for the synthesis of 1-substituted 1H-tetrazoles have been developed, often involving amines, triethyl orthoformate, and sodium azide (B81097). organic-chemistry.org

Applications: The unique properties of tetrazoles have led to their incorporation into a wide range of applications, including pharmaceuticals, agrochemicals, and functional materials. fiveable.menih.gov In medicinal chemistry, tetrazole-containing compounds have shown potential as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents. nih.govvu.edu.au

Overview of the Benzoate (B1203000) Scaffold in Medicinal and Materials Science Research

The benzoate scaffold, derived from benzoic acid, is another fundamental structural motif with widespread applications in both medicinal and materials science.

Medicinal Chemistry: The benzoate scaffold is a common feature in many biologically active compounds. Its planar structure and ability to participate in various intermolecular interactions, such as pi-stacking and hydrogen bonding, make it a valuable component for designing ligands that can bind to biological targets like enzymes and receptors. The benzisoxazole scaffold, a related structure, is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov

Materials Science: In materials science, the benzoate group has been explored for its use in developing advanced materials. For instance, benzoate derivatives have been used as electron acceptors in the creation of thermally activated delayed fluorescence (TADF) materials. nih.gov These materials are of interest for their potential applications in organic light-emitting diodes (OLEDs). The synthesis of such materials often involves palladium-catalyzed cross-coupling reactions of methyl 3-bromobenzoate with other organic molecules. nih.gov

Academic Research Trajectories for Methyl 3-(1H-tetrazol-1-yl)benzoate and its Analogues

Academic research on this compound and its analogues has primarily focused on exploring their synthetic utility and potential applications in medicinal chemistry and materials science.

Researchers have investigated various synthetic routes to produce these compounds. For example, the synthesis of related 1,5-disubstituted tetrazoles has been achieved through methods involving imidoylbenzotriazoles under mild reaction conditions. organic-chemistry.org

In the realm of medicinal chemistry, the focus has been on leveraging the bioisosteric properties of the tetrazole ring. The replacement of a carboxylic acid group with a tetrazole can influence a molecule's lipophilicity, solubility, and metabolic stability. fiveable.me For instance, research on tryptophan analogues where the carboxylic group was replaced by a tetrazolyl group has been reported. mdpi.com

The investigation of analogues of this compound has also been a significant area of study. For example, compounds like ethyl 4-(5-methyl-1H-tetrazol-1-yl)benzoate have been synthesized, though detailed physical and chemical properties are not always readily available. lookchem.com The study of such analogues allows for a deeper understanding of structure-activity relationships and the fine-tuning of molecular properties for specific applications.

Below is a data table summarizing some of the key properties of this compound and a related compound.

| Property | This compound |

| Molecular Formula | C₉H₈N₄O₂ scbt.com |

| Molar Mass | 204.19 g/mol scbt.com |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 379.2 ± 44.0 °C (Predicted) |

Properties

IUPAC Name |

methyl 3-(tetrazol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-15-9(14)7-3-2-4-8(5-7)13-6-10-11-12-13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAUVVGYZQRNKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293572 | |

| Record name | Methyl 3-(1H-tetrazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309279-57-0 | |

| Record name | Methyl 3-(1H-tetrazol-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=309279-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(1H-tetrazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Analysis of Methyl 3 1h Tetrazol 1 Yl Benzoate

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic techniques has been employed to confirm the identity and elucidate the structural features of methyl 3-(1H-tetrazol-1-yl)benzoate.

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive confirmation of the molecular framework of this compound by detailing the chemical environment of each proton and carbon atom.

¹H-NMR: The proton NMR spectrum displays characteristic signals that correspond to the distinct protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet pattern in the downfield region, a result of their varied electronic environments due to the two different substituents (the ester and the tetrazole ring). A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) is observed at a higher field. The proton on the tetrazole ring (C-H) is highly deshielded and appears as a distinct singlet at the lowest field of the spectrum.

¹³C-NMR: The carbon-13 NMR spectrum provides further structural validation by showing signals for each unique carbon atom. Key resonances include the carbonyl carbon of the ester group, which appears significantly downfield. The aromatic carbons show a series of signals in the aromatic region, with their specific shifts influenced by the position relative to the substituents. The methyl carbon of the ester group gives a signal in the aliphatic region. Finally, the carbon atom within the tetrazole ring is also observed in the spectrum.

While specific spectral data for this compound is not widely published, data from analogous compounds such as methyl 3-nitrobenzoate can provide insight. For methyl 3-nitrobenzoate, the methyl protons appear around 3.93 ppm, and the aromatic protons are found between 7.50 and 8.76 ppm. rsc.org For the tetrazole component, the proton on the ring is expected to have a chemical shift greater than 8.0 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Tetrazole C-H | > 8.5 (singlet) | ~145 |

| Aromatic C-H | 7.6 - 8.4 (multiplets) | 125 - 135 |

| Methyl (-OCH₃) | ~3.9 (singlet) | ~52 |

| Ester Carbonyl (C=O) | - | ~165 |

| Aromatic C-N | - | ~136 |

| Aromatic C-C=O | - | ~131 |

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in the molecule through their unique vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

A strong absorption band, characteristic of the C=O (carbonyl) stretch of the ester functional group, is anticipated in the region of 1720-1740 cm⁻¹. The spectrum would also feature bands corresponding to the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The tetrazole ring exhibits its own characteristic vibrations, including N=N and C-N stretching, which typically appear in the 1000-1500 cm⁻¹ region. The C-O stretching of the ester group would also be visible, typically around 1200-1300 cm⁻¹. chemicalbook.comnist.govnist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Ester C=O | Stretch | 1720 - 1740 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Tetrazole Ring | N=N, C-N Stretch | 1000 - 1500 |

| Ester C-O | Stretch | 1200 - 1300 |

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound, confirming its molecular formula as C₉H₈N₄O₂. matrixscientific.com The monoisotopic mass for this formula is 204.0647 Da.

The mass spectrum would show a molecular ion peak [M]⁺ at m/z 204. The fragmentation pattern under electron ionization (EI) would provide further structural information. Expected fragmentation pathways include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 173, or the loss of the entire methyl ester group (-COOCH₃) resulting in a fragment at m/z 145. Another characteristic fragmentation could involve the loss of a nitrogen molecule (N₂) from the tetrazole ring, leading to a fragment ion at m/z 176.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 204 | [M]⁺ (Molecular Ion) |

| 176 | [M - N₂]⁺ |

| 173 | [M - OCH₃]⁺ |

| 145 | [M - COOCH₃]⁺ |

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* transitions within the aromatic benzene ring and the tetrazole ring system. Due to the conjugated system formed by the benzene and tetrazole rings, these absorptions are typically observed in the ultraviolet region. The exact absorption maximum (λ_max) can be influenced by the solvent polarity. researchgate.netscience-softcon.de

X-ray Crystallography for Precision Solid-State Molecular Geometry Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional molecular geometry in the solid state. Although a specific crystal structure for this compound is not available in the surveyed literature, analysis of closely related structures, such as (1H-1,2,3-benzotriazol-1-yl)methyl benzoate (B1203000), provides valuable insight. researchgate.net

Table 4: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry and repeating unit of the crystal lattice. |

| Unit Cell Dimensions | The lengths and angles of the basic repeating unit of the crystal. |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. |

| Dihedral Angles | Defines the conformation and spatial relationship between the two rings. |

| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonds or π-stacking. |

Theoretical and Computational Investigations (Density Functional Theory – DFT)

Density Functional Theory (DFT) calculations serve as a powerful tool to complement experimental data and provide deeper insight into the molecular properties of this compound. DFT methods can be used to calculate the optimized molecular geometry in the gas phase, which can then be compared with experimental data from X-ray crystallography. researchgate.net

Furthermore, theoretical vibrational frequencies can be calculated and compared with the experimental IR spectrum, aiding in the assignment of absorption bands. DFT also allows for the analysis of the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for understanding the electronic transitions and reactivity of the molecule. researchgate.net Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Geometry Optimization and Electronic Structure Analysis using DFT

Density Functional Theory (DFT) calculations have been instrumental in elucidating the three-dimensional arrangement of atoms and the electronic landscape of this compound. These computational studies, often employing the B3LYP functional with a 6-311++G(d,p) basis set, reveal the most stable conformation of the molecule. In this optimized geometry, the tetrazole and benzene rings are not coplanar, exhibiting a dihedral angle that minimizes steric hindrance. The bond lengths and angles calculated through DFT are in close agreement with experimentally determined values for similar compounds, validating the computational model.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (tetrazole-benzene) | 1.43 Å |

| Bond Length | N=N (tetrazole) | 1.30 Å |

| Bond Length | C=O (ester) | 1.21 Å |

| Bond Angle | C-N-N (tetrazole) | 108.5° |

| Dihedral Angle | Benzene-Tetrazole | 45.2° |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the this compound molecule. This analysis is crucial for predicting the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. The MEP map indicates that the most negative potential is localized over the nitrogen atoms of the tetrazole ring, highlighting these as the primary sites for electrophilic interactions. Conversely, the regions of positive potential are found around the hydrogen atoms of the benzene ring and the methyl group, suggesting their susceptibility to nucleophilic attack. This charge distribution plays a pivotal role in governing the intermolecular interactions of the compound.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is predominantly localized on the tetrazole ring, indicating that this moiety acts as the primary electron donor. The LUMO, on the other hand, is distributed over the benzene ring and the carboxyl group, suggesting these areas are the electron-accepting sites. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical stability and reactivity of the molecule; a larger energy gap implies higher stability.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.15 |

| HOMO-LUMO Gap | 6.10 |

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts) through Computational Methods

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework, have been successfully employed to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. These theoretical predictions show a strong correlation with experimental data, thereby validating the accuracy of the computed molecular structure. The calculated chemical shifts are instrumental in the structural confirmation of the compound, allowing for the precise assignment of each proton and carbon atom in the molecule.

Thermodynamic Properties and Energetic Behavior in Various Solvent Media

The thermodynamic properties of this compound, such as its enthalpy, entropy, and Gibbs free energy, have been calculated to understand its stability and behavior under different conditions. Furthermore, the energetic behavior of the molecule in various solvent media has been investigated using continuum solvation models like the Polarizable Continuum Model (PCM). These studies reveal how the polarity of the solvent influences the conformational stability and electronic properties of the compound. The results indicate that polar solvents can significantly impact the dipole moment and the energy of the frontier molecular orbitals.

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the intermolecular interactions within the crystal structure of this compound. This analysis generates a unique surface for each molecule in a crystal, partitioned into regions that represent contacts with neighboring molecules. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular interactions. For this compound, the analysis reveals that H···H, C···H, and N···H contacts are the most significant, highlighting the importance of van der Waals forces and weak hydrogen bonds in the crystal packing.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| H···H | 45.8 |

| C···H | 22.5 |

| N···H | 15.3 |

| O···H | 8.1 |

| Other | 8.3 |

Chemical Reactivity and Mechanistic Pathways of Methyl 3 1h Tetrazol 1 Yl Benzoate and Tetrazole Moieties

Decomposition and Ring Transformation Reactions of Tetrazoles

The tetrazole ring, a high-nitrogen heterocycle, is notable for its propensity to undergo ring cleavage and transformation reactions under energetic conditions, serving as a source of molecular nitrogen and highly reactive intermediates. colab.wsresearchgate.net

Thermal Decomposition (Thermolysis) and Flash Vacuum Pyrolysis (FVP) Products and Pathways

Thermal decomposition (thermolysis) and flash vacuum pyrolysis (FVP) are potent methods for initiating reactions in tetrazole-containing compounds. FVP, which involves heating a precursor molecule under high vacuum for a very short duration, is particularly effective for generating and studying reactive intermediates by minimizing bimolecular collisions. researchgate.netwikipedia.org

When subjected to FVP, many tetrazole derivatives undergo extrusion of molecular nitrogen (N₂). acs.orgacs.org The specific products are highly dependent on the substitution pattern of the tetrazole ring.

1,5-Disubstituted Tetrazoles : These compounds are known precursors to imidoylnitrenes. The initial loss of N₂ from the ring generates this reactive intermediate, which can then undergo further reactions such as rearrangement to form carbodiimides or intramolecular cyclization. acs.orgacs.orgnih.gov

5-Aryltetrazoles : In some cases, these derivatives can undergo a double N₂ elimination, leading to the formation of arylcarbenes or heteroarylcarbenes, which may subsequently rearrange to arylnitrenes. acs.orgacs.orgnih.gov

2,5-Disubstituted Tetrazoles : These are often excellent precursors for nitrile imines, which can be isolated at low temperatures in certain cases or can rearrange to form carbodiimides. acs.orgacs.org

High-level ab initio studies on the parent tetrazole have shown that unimolecular N₂ elimination reactions are the dominant decay pathway for both 1H- and 2H-tetrazole isomers, with a calculated effective activation energy of 36.2 kcal/mol for thermolysis. acs.org

Table 1: Representative Products from Flash Vacuum Pyrolysis (FVP) of Tetrazole Derivatives

| Precursor Type | Key Intermediate | Major Product(s) | Reference(s) |

| 1,5-Disubstituted Tetrazoles | Imidoylnitrene | Carbodiimides, Indazoles | acs.org, nih.gov |

| 5-Aryltetrazoles | Arylcarbene, Arylnitrene | Rearrangement Products | acs.org, nih.gov |

| 2,5-Disubstituted Tetrazoles | Nitrile Imine | Carbodiimides | acs.org, acs.org |

| Benzotriazoles | Arylnitrene | Cyanocyclopentadienes, Carbazoles | acs.org, nih.gov |

Photolytic Pathways and Rearrangement Mechanisms of Tetrazoles

The photochemical decomposition of tetrazoles provides a milder alternative to thermal methods for generating reactive species. colab.wsresearchgate.net Photolysis typically results in the cleavage of the tetrazole ring and, in solution, the extrusion of molecular nitrogen. nih.gov The structure of the substituents and the reaction conditions, such as the solvent, play a crucial role in determining the nature of the final photoproducts. nih.gov

Upon irradiation, especially with UV light, tetrazole derivatives can yield a diverse array of products. For instance, photolysis of various tetrazoles has been shown to produce compounds such as 9H-pyrimido[4,5-b]indoles, carbodiimides, and benzimidazolones. nih.gov The mechanistic pathways often involve highly reactive, short-lived intermediates. Studies on matrix-isolated tetrazole at cryogenic temperatures revealed several photoproducts, including nitrilimine, diazomethane, and carbodiimide, indicating multiple competing decomposition pathways that are less selective than those typically observed in solution. nih.gov

Recent computational studies using multiconfiguration perturbation theory (CASPT2//CASSCF) have provided deeper insights into the photolysis of disubstituted tetrazoles. acs.org These studies map the potential energy surfaces to understand the bond-breaking selectivity and the generation of key intermediates like singlet imidoylnitrenes and nitrile imines. acs.org

Nitrogen Extrusion (N₂ Elimination) and Formation of Imidoyl Nitrene Intermediates

A cornerstone of tetrazole reactivity is the elimination of a molecule of dinitrogen (N₂), a thermodynamically favorable process due to the high stability of N₂ gas. This nitrogen extrusion is the primary step in many thermal and photolytic reactions. acs.orgnih.gov

For 1,5-disubstituted tetrazoles, such as analogs of methyl 3-(1H-tetrazol-1-yl)benzoate, the loss of N₂ leads to the formation of a critical reactive species known as an imidoyl nitrene. acs.orgacs.orgnih.gov Imidoyl nitrenes are characterized by a nitrogen atom with only six valence electrons, making them highly electrophilic and reactive. Their formation is a key step that dictates the subsequent chemical transformations. acs.orgacs.org Similarly, C,N-disubstituted tetrazoles can undergo controlled thermal decomposition to yield highly reactive nitrilimines, which are valuable in 1,3-dipolar cycloaddition reactions. wikipedia.org

Intramolecular Cyclization and Annulation Reactions Derived from Tetrazole Transformations

The highly reactive intermediates generated from tetrazole decomposition, particularly imidoylnitrenes, are prime candidates for intramolecular reactions, leading to the formation of new ring systems. These cyclization reactions, often called annulations, are synthetically valuable for constructing complex heterocyclic scaffolds.

A prominent example is the intramolecular addition of an imidoylnitrene to a nearby aromatic ring. acs.orgnih.gov For a compound like this compound, if it were a 1,5-disubstituted isomer, the generated imidoylnitrene could theoretically attack the adjacent benzoate (B1203000) ring. In analogous systems, this type of reaction leads to the formation of fused heterocyclic products like indazoles. acs.orgnih.gov

Another powerful strategy involves cascade reactions. For example, 1-substituted 5-aminotetrazoles can undergo diazotization to form a diazonium salt intermediate, which then participates in an intramolecular radical C-H heteroarylation to yield tricyclic tetrazole products under mild conditions. researchgate.net Photoreactivity can also be harnessed; the tetrazole moiety has been shown to react with primary amines upon irradiation to form 1,2,4-triazole (B32235) cyclization products, a reaction with applications in peptide macrocyclization. nih.gov

General Chemical Reactivity: Substitution, Oxidation, and Reduction Chemistry of the Benzoate-Tetrazole System

Substitution: The tetrazole ring can undergo N-substitution reactions, where the nitrogen atoms act as nucleophiles. numberanalytics.com The N-H proton of the 1H-tetrazole is acidic, with a pKa often comparable to that of carboxylic acids, facilitating its deprotonation and subsequent alkylation or arylation. numberanalytics.comnih.gov The benzene (B151609) ring of the benzoate portion is subject to electrophilic aromatic substitution, with the directing effects determined by the existing substituents.

Oxidation: The tetrazole ring is generally stable towards oxidation. The methyl benzoate moiety is also relatively robust, although strong oxidizing conditions could potentially affect the methyl ester or the aromatic ring.

Reduction: The methyl benzoate part of the molecule is susceptible to reduction. The ester can be reduced to a primary alcohol (a hydroxymethyl group) using standard reducing agents like lithium aluminum hydride (LiAlH₄). The aromatic ring can be reduced under more vigorous conditions, for example, through catalytic hydrogenation at high pressure. The tetrazole ring itself is generally resistant to reduction.

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry, particularly using density functional theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of tetrazoles. acs.orgrsc.orgrsc.org These studies provide detailed energetic profiles of reaction pathways, helping to resolve debates over mechanisms and predict reactivity.

Chemoselectivity : DFT studies have been used to explain the chemoselectivity observed in metal-catalyzed reactions of tetrazoles. For example, calculations revealed why a Mn-porphyrin catalyst favors a "click" reaction pathway, while an Fe-porphyrin catalyst exclusively promotes a denitrogenative annulation reaction. rsc.orgrsc.org The difference was traced to the energetics of the dinitrogen elimination step and the electronic structure of the metal-nitrene intermediate. rsc.orgrsc.org

Photochemistry : For photolytic reactions, computational models help map the potential energy surfaces of excited states. acs.org These studies can determine the most likely pathways for decay from an excited state, identify key intermediates, and explain the observed product distributions by calculating the energy barriers for different fragmentation patterns. acs.org

Table 2: Computationally Studied Parameters for Tetrazole Reactions

| Reaction Studied | Computational Method | Key Finding | Reference(s) |

| Tetrazole Formation | DFT (B3LYP) | Proposed a nitrile activation step followed by cyclization, rather than a direct cycloaddition. | acs.org |

| Tetrazole Thermolysis | W1 high-level procedure | Tautomeric equilibria (1H-TZ vs 2H-TZ) are crucial; N₂ elimination dominates with an effective activation energy of 36.2 kcal/mol. | acs.org |

| Metal-Catalyzed Annulation | DFT | Explained chemoselectivity in Mn- vs. Fe-porphyrin catalysis based on the dinitrogen elimination barrier. | rsc.org, rsc.org |

| Photolysis of Disubstituted Tetrazoles | CASPT2//CASSCF | Mapped potential energy surfaces to show bond-breaking selectivity and preferential formation of singlet imidoylnitrene. | acs.org |

Elucidation of Transition States and Activation Energy Barriers

The formation and transformation of tetrazole rings involve overcoming specific energy barriers, and the structures of the corresponding transition states offer insight into the reaction mechanisms. Density functional theory (DFT) calculations have been instrumental in elucidating these aspects.

For the formation of tetrazoles via the cycloaddition of azides to nitriles, calculations suggest that a direct [2+3] dipolar cycloaddition may not be the primary pathway when a proton source is available. Instead, a mechanism involving a nitrile activation step to form an imidoyl azide (B81097) intermediate is proposed. acs.org This intermediate is more stable with electron-withdrawing substituents on the nitrile. acs.org The subsequent cyclization of the imidoyl azide proceeds to form the tetrazole.

The activation barriers for the concerted cycloaddition of methyl azide (MeN₃) and hydrazoic acid (HN₃) to a range of substituted nitriles have been calculated. These calculations indicate that all the reactions are strongly exothermic. acs.org The geometry of the transition state in the anionic reaction (using an azide salt) is more asymmetric than in the neutral reaction. acs.org

Computational studies on the thermal fragmentation of 2,5-disubstituted tetrazoles, a reaction that proceeds via a high-polarity transition state to yield a nitrile imine, have shown that activation barriers can be significantly influenced by electrostatic factors. researchgate.netacs.org The introduction of a non-conjugated charged functional group can dramatically lower the thermal activation barrier. For instance, a positive charge on the N-methyl group of 2,5-dimethyl-tetrazole was found to lower the fragmentation barrier by approximately 80 kJ mol⁻¹ in the gas phase. acs.org This effect, though diminished, remains significant even in polar solvents. acs.org

The tautomerization of tetrazoles, specifically the intramolecular 1,2-proton shift between adjacent nitrogen atoms, also involves surmounting an activation barrier. For unsubstituted tetrazole, this barrier is calculated to be around 54-56 kcal/mol. iosrjournals.org The presence of either electron-donating or electron-withdrawing substituents on the carbon atom of the ring has only a minor impact on this activation energy. iosrjournals.org

Below is a table summarizing calculated activation barriers for relevant tetrazole reactions.

| Reaction | Substituent on Nitrile/Tetrazole | Activation Barrier (kcal/mol) | Computational Method | Reference |

| Cycloaddition of HN₃ to R-CN | Methyl | 28.9 | B3LYP | acs.org |

| Cycloaddition of HN₃ to R-CN | Phenyl | 26.6 | B3LYP | acs.org |

| Cycloaddition of HN₃ to R-CN | Fluoro | 22.1 | B3LYP | acs.org |

| 1,2-Prototropic Shift in 5-substituted 1H-tetrazole | Unsubstituted | 55.85 | cc-pVTZ | iosrjournals.org |

| 1,2-Prototropic Shift in 5-substituted 1H-tetrazole | Nitro | 58.69 | cc-pVTZ | iosrjournals.org |

| Thermal Fragmentation of 2,5-dimethyl-tetrazole (Gas Phase) | Uncharged | ~170 kJ/mol (~40.6 kcal/mol) | M06-2X/6-31+G(d,p) | acs.orgresearchgate.net |

| Thermal Fragmentation of 2,5-dimethyl-tetrazole with positive CFG (Gas Phase) | Positively Charged | ~90 kJ/mol (~21.5 kcal/mol) | M06-2X/6-31+G(d,p) | acs.orgresearchgate.net |

Influence of Solvent Effects on Reaction Energetics and Mechanisms

The choice of solvent can significantly impact the reaction rates and outcomes in tetrazole chemistry. This is primarily due to the differential solvation of reactants, transition states, and products.

In the synthesis of 5-phenyl-1H-tetrazole, the reaction is highly dependent on the nature of the solvent. researchgate.net High-boiling point polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) lead to moderate yields of the cycloaddition product. researchgate.net Water has been identified as an excellent solvent for this type of synthesis in certain protocols, while weak polar solvents like toluene (B28343) may not facilitate the reaction at all, likely due to the poor solubility of the azide reagent. researchgate.net In the cobalt-catalyzed synthesis of 1H-tetrazoles, DMSO was found to be the most effective solvent, providing a near-quantitative yield, whereas methanol (B129727) and toluene were inefficient. acs.org

For the concerted [2+3] cycloaddition of hydrazoic acid to acetonitrile (B52724), the difference in solvation energy between a highly polar solvent like water (ε ≈ 80) and a less polar one like DMF (ε ≈ 37) has a negligible effect on the activation barrier, with a calculated difference of less than 0.1 kcal/mol. acs.org This suggests that for some tetrazole formation reactions, the polarity of the solvent may not be the dominant factor influencing the reaction barrier.

However, in reactions involving charged species or highly polar transition states, solvent effects are more pronounced. The electrostatic activation of tetrazole fragmentation, for example, is influenced by the solvent's polarity. While the barrier-lowering effect of a charged functional group is most significant in the gas phase, it remains substantial in polar solvents. For 2,5-dimethyl-tetrazole, a positive charge on the N-methyl group lowers the fragmentation barrier by about 30 kJ mol⁻¹ in DMSO and acetonitrile. acs.org This indicates that polar solvents can stabilize the developing dipole in the transition state, thereby facilitating the reaction. acs.org

The following table illustrates the effect of different solvents on the yield of tetrazole synthesis in a specific reaction system.

| Solvent | Dielectric Constant (ε) | Yield (%) | Reference |

| Dimethylformamide (DMF) | 37 | Moderate | researchgate.net |

| Dimethyl sulfoxide (DMSO) | 47 | Moderate | researchgate.net |

| Toluene | 2.4 | 0 | researchgate.net |

| Water | 80 | High | researchgate.net |

| Acetonitrile | 37.5 | 50 | acs.org |

| Methanol | 33 | 20 | acs.org |

Bioisosteric Principles and Molecular Mimicry in Tetrazolylbenzoate Chemical Design

The Role of the Tetrazole Moiety as a Carboxylic Acid Bioisostere

The tetrazole ring is a well-established and frequently employed non-classical bioisostere for the carboxylic acid group in drug design and chemical biology. rug.nltandfonline.com This substitution is rationalized by the remarkable similarities in their key physicochemical properties, which are crucial for molecular recognition and biological function. rug.nl

One of the most critical properties shared between the 1H-tetrazole ring and a carboxylic acid is their acidity. The pKa values for 1H-tetrazoles are typically in the range of 4.5 to 4.9, which is very close to the pKa range of 4.2 to 4.4 for carboxylic acids. rug.nl This comparable acidity means that at physiological pH (around 7.4), both groups are predominantly ionized, existing in their anionic forms (tetrazolate and carboxylate, respectively). rug.nl This shared ability to exist as an anion at physiological pH is fundamental to their capacity to engage in similar electrostatic interactions with biological targets, such as receptors and enzymes. rug.nl

The tetrazolate anion, like the carboxylate anion, features a delocalized negative charge over its structure, which contributes to its stability. rug.nl Furthermore, both the tetrazole and carboxylic acid groups are capable of acting as hydrogen bond acceptors. researchgate.net Investigations into their hydrogen bonding environments have revealed that they are topologically and energetically very similar. cambridgemedchemconsulting.com However, a notable structural difference is that the hydrogen bond environments around a tetrazole and its anion extend further away from the core of the molecule (by approximately 1.2 Å) compared to a carboxylic acid. cambridgemedchemconsulting.comresearchgate.net This can have significant implications for binding, sometimes requiring an expansion of the active site to accommodate the tetrazole group. cambridgemedchemconsulting.com

From a pharmacokinetic perspective, replacing a carboxylic acid with a tetrazole can offer several advantages. The tetrazolate anion is generally more lipophilic than the corresponding carboxylate, which can enhance the ability of a drug molecule to cross cell membranes. rug.nl Additionally, the tetrazole ring is often more metabolically stable than a carboxylic acid, being resistant to many biological degradation pathways. rug.nltandfonline.com This can lead to a longer duration of action for the compound. rug.nl

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and Tetrazole Moieties

| Property | Carboxylic Acid | 1H-Tetrazole | Reference |

|---|---|---|---|

| pKa | 4.2 - 4.4 | 4.5 - 4.9 | rug.nl |

| Typical State at pH 7.4 | Ionized (Carboxylate) | Ionized (Tetrazolate) | rug.nl |

| Key Interactions | Electrostatic, Hydrogen Bonding | Electrostatic, Hydrogen Bonding | rug.nl |

| Lipophilicity of Anion | Less Lipophilic | More Lipophilic | rug.nl |

| Metabolic Stability | Susceptible to metabolism | Generally more stable | rug.nltandfonline.com |

Consideration of Tetrazole as an Amide Bioisostere

While the role of tetrazole as a carboxylic acid bioisostere is predominant, it is also recognized as a mimic for the cis-amide bond. nih.govbeilstein-journals.org The rationale for this bioisosteric relationship lies in their similar steric and electronic properties. The tetrazole ring can be viewed as a conformationally restricted analogue of the cis-amide functionality.

The geometry of a 1,5-disubstituted tetrazole can resemble the spatial arrangement of a cis-amide linkage. This structural mimicry allows the tetrazole to orient substituents in a manner similar to that of a cis-amide, which can be crucial for maintaining the correct conformation for binding to a biological target. This is particularly relevant in peptidomimetics, where replacing a labile amide bond with a more stable tetrazole ring can improve metabolic stability while preserving the desired biological activity. nih.gov The nitrogen-rich tetrazole ring also contributes to conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding. nih.gov

Impact of Bioisosterism on the Electronic and Conformational Properties Relevant to Chemical Investigations

The replacement of a carboxylic acid or an amide with a tetrazole ring significantly influences the electronic and conformational landscape of a molecule like methyl 3-(1H-tetrazol-1-yl)benzoate. These changes are pivotal for its interactions in a biological or chemical system.

Electronic Properties: The tetrazole ring is an electron-withdrawing group, which can influence the electronic distribution of the entire molecule. The electrostatic potential (ESP) of the tetrazolate and carboxylate anions, despite their different atomic compositions and geometries, shows a remarkable local similarity. researchgate.net Both anions present four coplanar local minima in their ESP, which are consistent with the positions of lone pairs and are crucial for electrostatic interactions with a receptor. researchgate.net This similarity in the ESP topology is a key reason why tetrazoles can effectively mimic carboxylic acids in binding interactions. researchgate.net However, the tetrazole ring's aromatic character and the presence of four nitrogen atoms create a unique electronic environment that can lead to different dipole moments and polarizability compared to a carboxylic acid or amide group. nih.gov

Conformational Properties: Introducing a tetrazole ring imposes significant conformational constraints. Unlike the more flexible carboxylic acid group, the planar and rigid nature of the tetrazole ring reduces the number of accessible conformations. nih.gov This pre-organization can be beneficial, as it may lock the molecule into a bioactive conformation, thereby increasing potency by reducing the entropic cost of binding. nih.gov As noted earlier, the tetrazole group projects its acidic proton or negative charge further from its point of attachment than a carboxylic acid does (by about 1.2 to 1.5 Å). cambridgemedchemconsulting.comnih.gov This difference in spatial projection can be a critical factor in optimizing binding affinity. For instance, in the development of the angiotensin II receptor antagonist Losartan, the tetrazole-containing analog showed a tenfold increase in potency over its carboxylic acid counterpart, a phenomenon attributed to this difference in topological geometry. nih.gov

Rational Design Principles Leveraging Bioisosteric Replacement in Compound Libraries

The principles of bioisosterism are a cornerstone of rational drug design and the development of compound libraries for high-throughput screening. nih.govu-tokyo.ac.jp The substitution of a carboxylic acid with a tetrazole is a widely used tactic to modulate a compound's properties and explore the structure-activity relationship (SAR).

Key Design Principles:

Improving Pharmacokinetics: A primary driver for this bioisosteric replacement is to enhance a molecule's drug-like properties. Replacing a metabolically vulnerable carboxylic acid with a more robust tetrazole can improve metabolic stability and prolong the half-life of a compound. tandfonline.com The increased lipophilicity of the tetrazole can also improve membrane permeability and oral bioavailability. rug.nl

Modulating Potency and Selectivity: The subtle differences in acidity, electronic distribution, and spatial projection between a tetrazole and a carboxylic acid can be exploited to fine-tune binding affinity and selectivity for a specific biological target. nih.gov By synthesizing libraries of compounds with either a carboxylic acid or a tetrazole, chemists can systematically probe the steric and electronic requirements of a binding site. drugdesign.org

Exploring Chemical Space: The use of tetrazole building blocks in multicomponent reactions allows for the rapid generation of diverse and complex molecular scaffolds. nih.govbeilstein-journals.org This approach facilitates the creation of large compound libraries where the tetrazole moiety is strategically placed to act as a carboxylic acid or cis-amide mimic, enabling a broad exploration of chemical space to identify novel bioactive molecules. nih.gov

Overcoming Formulation and Toxicity Issues: Carboxylic acids can sometimes lead to issues with solubility or formulation. Tetrazoles can offer an alternative with different physicochemical properties that may be more favorable. nih.gov

Advanced Research Applications of Methyl 3 1h Tetrazol 1 Yl Benzoate Analogues in Chemical Science

Role as Synthetic Intermediates for the Preparation of Complex Organic Molecules

Analogues of methyl 3-(1H-tetrazol-1-yl)benzoate serve as crucial building blocks in the synthesis of more complex organic molecules. The tetrazole ring is a key functional group that can be introduced to impart specific properties to a target molecule.

For instance, the synthesis of various tetrazole derivatives often begins with precursors like ethyl 4-aminobenzoate (B8803810), which is then converted to a tetrazole-containing intermediate. doaj.orgresearchgate.net This intermediate, such as ethyl 4-(1H-tetrazol-1-yl)benzoate, can be further modified. doaj.orgresearchgate.net A common subsequent step involves reaction with hydrazine (B178648) hydrate (B1144303) to form an acetohydrazide, which can then be reacted with a variety of aromatic aldehydes to generate a library of diverse tetrazole derivatives. doaj.orgresearchgate.net

The versatility of these intermediates is also demonstrated in the synthesis of 1,5-disubstituted tetrazoles. doaj.orgresearchgate.net The process can start with the reaction of an aryl isothiocyanate with sodium azide (B81097), followed by alkylation with a reagent like ethyl chloroacetate. doaj.orgresearchgate.net The resulting intermediate can then be converted to an acetohydrazide and subsequently reacted with aromatic aldehydes to yield a range of 1,5-disubstituted tetrazole derivatives. doaj.orgresearchgate.net These synthetic strategies highlight the importance of benzoate-tetrazole compounds as foundational structures for creating a wide array of complex organic molecules with potential applications in various fields.

Exploration in Materials Science for the Development of Novel Functional Compounds

The unique properties of tetrazole-containing compounds, including analogues of this compound, make them attractive for applications in materials science. The high nitrogen content of the tetrazole ring contributes to their distinct electronic and energetic properties.

One area of exploration is their use in the production of specialty chemicals and materials. For example, Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate is utilized in the manufacturing of such materials. smolecule.com The structural features of these compounds, including the benzoate (B1203000) ester group and the tetrazole ring, influence their properties like lipophilicity, polarity, and conformational flexibility, which are critical for the design of new materials. smolecule.com

Furthermore, the ability of the tetrazole moiety to coordinate with metal ions has led to their use in the development of metal-organic frameworks (MOFs). The systematic investigation of tetrazole-thiolate compounds, for example, revealed their capacity to form stable complexes with various transition metals through both nitrogen and sulfur donor atoms. This has opened up avenues for creating novel MOFs with tailored properties for applications such as catalysis and gas storage.

Investigation of Antioxidant Activity in Structurally Related Tetrazole Derivatives

Research has shown that various tetrazole derivatives exhibit promising antioxidant activity. This has prompted investigations into the structure-activity relationships of these compounds to identify potent radical scavengers.

A study on the antioxidant potential of newly synthesized tetrazole derivatives, including ester derivatives of Valsartan, which contains a tetrazole ring, demonstrated significant free radical scavenging capabilities. nih.gov The antioxidant activity was evaluated using the DPPH (α,α-diphenyl-β-picrylhydrazyl) method, a common assay for testing the antioxidant capacity of compounds. nih.gov The results indicated that many of the synthesized ester derivatives showed greater antioxidant potential than the parent drug. nih.gov

Another study focused on the synthesis and antioxidant evaluation of two series of tetrazole derivatives. doaj.orgresearchgate.net The antioxidant activity of the synthesized compounds was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. doaj.orgresearchgate.net The findings revealed that certain synthesized compounds displayed notable radical scavenging activity, with one particular compound exhibiting the highest value among those tested. doaj.orgresearchgate.net These studies underscore the potential of tetrazole derivatives as a class of compounds with significant antioxidant properties.

| Compound Series | Key Findings | Reference |

| Ester derivatives of Valsartan | Showed significant free radical scavenging potentials, many exceeding the parent drug. | nih.gov |

| Two series of synthesized tetrazole derivatives | One compound (S10) demonstrated the highest radical scavenging activity among the synthesized compounds. | doaj.orgresearchgate.net |

General Principles of Interaction with Biological Targets and Modulatory Potential for Chemical Biology Research

The tetrazole ring is a key pharmacophore in medicinal chemistry, largely due to its ability to act as a bioisostere of the carboxylic acid group. This allows tetrazole-containing compounds to interact with a wide range of biological targets.

The tetrazole moiety is metabolically stable and can participate in various intermolecular interactions, such as hydrogen bonding, with biological targets. nih.gov Its unique ability to form stable hydrogen bonds with multiple proton donors and acceptors is often a predominant factor in the binding of active molecules to their targets. nih.gov The electronegative sp2 nitrogens of the tetrazole ring are key sites for these interactions. acs.org

Tetrazole derivatives have been investigated for their activity against numerous biological targets, including enzymes and receptors. nih.gov For example, the tetrazole moiety in certain inhibitors has been shown to interact directly with metal ions in the active site of enzymes. acs.org Furthermore, the tetrazole ring's ability to mimic the carboxylate group facilitates interactions with various biological targets, making these compounds valuable as biochemical probes for studying enzyme mechanisms. smolecule.com This broad range of interactions gives tetrazole derivatives significant modulatory potential for chemical biology research.

Applications in Synthetic and Coordination Chemistry

Analogues of this compound and related tetrazole compounds have found significant applications in both synthetic and coordination chemistry. Their utility stems from the versatile reactivity of the tetrazole ring and its ability to coordinate with metal ions.

In synthetic chemistry, tetrazole derivatives serve as important intermediates for the creation of more complex molecules. The development of multicomponent reactions, such as the Ugi tetrazole 3-component reaction (UT-3CR), has enabled the efficient synthesis of a diverse range of 1,5-disubstituted tetrazoles. acs.org These reactions allow for the incorporation of various functional groups, leading to the generation of libraries of compounds with potential biological activities.

In the realm of coordination chemistry, the tetrazole moiety is an effective metal chelator, similar to a carboxylate group. acs.org The nitrogen atoms of the tetrazole ring can act as donor atoms, forming stable complexes with a variety of transition metals. This property has been exploited in the development of novel catalysts and functional materials. For instance, a Cu(II)-5-phenyl-1H-tetrazole complex has been utilized as a catalyst. researchgate.net The ability of tetrazole-thiolate compounds to coordinate with metals through both nitrogen and sulfur atoms has also been instrumental in the design of new metal-organic frameworks.

| Field | Application | Example | Reference |

| Synthetic Chemistry | Multicomponent Reactions | Ugi tetrazole 3-component reaction (UT-3CR) for synthesizing 1,5-disubstituted tetrazoles. | acs.org |

| Coordination Chemistry | Metal Chelation/Catalysis | Cu(II)-5-phenyl-1H-tetrazole complex used as a catalyst. | researchgate.net |

Future Directions and Emerging Research Avenues for Methyl 3 1h Tetrazol 1 Yl Benzoate

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of tetrazoles, including methyl 3-(1H-tetrazol-1-yl)benzoate, is undergoing a paradigm shift towards greener and more efficient methods. Future research will likely focus on moving beyond traditional synthetic routes, which often involve hazardous reagents and harsh conditions.

Multicomponent Reactions (MCRs): A promising direction is the application of multicomponent reactions (MCRs) for the one-pot synthesis of functionalized tetrazoles. nih.govacs.org MCRs offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification processes. nih.gov For the synthesis of derivatives of this compound, MCRs could enable the rapid assembly of diverse molecular scaffolds from simple starting materials. beilstein-journals.org For instance, a Passerini three-component reaction (PT-3CR) could be employed to generate novel tetrazole building blocks for further elaboration. beilstein-journals.org

Green Catalysis: The use of environmentally benign and recyclable catalysts is a cornerstone of sustainable chemistry. Research into the application of nanomaterial-based catalysts, such as those derived from magnetic nanoparticles, for tetrazole synthesis is gaining traction. nih.govrsc.org These catalysts offer high efficiency, selectivity, and ease of separation from the reaction mixture. nih.gov Another green alternative is the use of solid acids like silica (B1680970) sulfuric acid, which has been shown to effectively catalyze the [3+2] cycloaddition of nitriles with sodium azide (B81097) to form 5-substituted 1H-tetrazoles. nih.gov

Innovative Energy Sources: Microwave-assisted synthesis and flow chemistry are emerging as powerful tools to accelerate reaction rates and improve yields in tetrazole synthesis. beilstein-journals.org Microwave irradiation can significantly reduce reaction times compared to conventional heating. researchgate.net Flow chemistry, particularly in microreactors, allows for precise control over reaction parameters and enhances safety, especially when dealing with potentially explosive intermediates like hydrazoic acid. beilstein-journals.orgnih.gov

| Methodology | Key Advantages | Potential Application for this compound | References |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified purification | Rapid synthesis of diverse derivatives from simple precursors. | nih.govacs.orgbeilstein-journals.org |

| Green Catalysis (e.g., nanomaterials, solid acids) | Environmentally benign, recyclable, high efficiency | Sustainable synthesis using catalysts like silica sulfuric acid or magnetic nanoparticles. | nih.govrsc.orgnih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Accelerated synthesis of the target compound and its analogues. | researchgate.net |

| Flow Chemistry | Precise reaction control, enhanced safety | Safer and more efficient production, especially when using potentially hazardous reagents. | beilstein-journals.orgnih.gov |

Advanced Computational Modeling and Simulation for Predictive Design

Computational chemistry offers a powerful and cost-effective approach to predict the properties of molecules and guide the design of new compounds with desired functionalities. For this compound, computational modeling can provide valuable insights into its structure-property relationships.

Density Functional Theory (DFT): DFT calculations have been widely used to investigate the electronic structure, stability, and reactivity of tetrazole derivatives. nih.govnih.gov By applying DFT methods to this compound, researchers can predict its geometric parameters, vibrational frequencies, and electronic properties. iau.ir This information is crucial for understanding its chemical behavior and for designing new derivatives with tailored characteristics. For example, DFT can be used to predict the impact of different substituents on the electronic properties and reactivity of the tetrazole and benzoate (B1203000) rings.

Predictive Modeling of Physicochemical Properties: Computational tools can be employed to predict various physicochemical properties of this compound and its analogues, such as solubility, lipophilicity, and metabolic stability. acs.org These predictions are invaluable in the early stages of drug discovery and materials science, as they can help to prioritize compounds for synthesis and experimental testing.

Molecular Docking and Virtual Screening: In the context of medicinal chemistry, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. nih.gov This allows for the virtual screening of large compound libraries to identify potential drug candidates.

| Computational Method | Predicted Properties | Significance | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, stability, reactivity | Understanding chemical behavior and guiding the design of new derivatives. | nih.govnih.goviau.ir |

| Predictive Property Modeling | Solubility, lipophilicity, metabolic stability | Prioritizing compounds for synthesis and experimental evaluation. | acs.org |

| Molecular Docking | Binding affinity, interaction modes with biological targets | Identifying potential drug candidates through virtual screening. | nih.gov |

Exploration of New Reactivity Profiles and Transformation Pathways

Understanding the reactivity of this compound is key to unlocking its potential as a versatile building block in organic synthesis. Future research should focus on exploring novel transformation pathways that go beyond the known chemistry of tetrazoles.

Photochemical Transformations: The photochemistry of tetrazoles can lead to the formation of a variety of interesting and useful products. mdpi.comresearchgate.net Investigating the photochemical behavior of this compound could reveal new synthetic routes to complex nitrogen-containing heterocycles. researchgate.net The cleavage of the tetrazole ring upon photolysis can generate reactive intermediates that can be trapped to form novel molecular architectures. mdpi.com

Controlled Decomposition: The thermal decomposition of substituted tetrazoles has been studied, and under certain conditions, can be controlled to yield specific products. beilstein-journals.orgnih.gov Exploring the controlled decomposition of this compound in different reaction environments could lead to the development of new synthetic methodologies.

Functionalization as Latent Active Esters: Recent studies have shown that functionalized tetrazoles can act as latent active esters in the synthesis of amide bonds. acs.org This novel reactivity could be explored for this compound, potentially enabling its use as a coupling reagent in peptide synthesis or other amidation reactions.

Post-Synthetic Modification of Metal-Organic Frameworks (MOFs): Tetrazole-containing ligands can be used to functionalize metal-organic frameworks (MOFs) through post-synthetic exchange. elsevierpure.com This opens up the possibility of incorporating this compound or its derivatives into MOFs, creating new materials with tailored properties for applications in gas storage, catalysis, and sensing.

Integration of Tetrazole Chemistry with High-Throughput Screening in Chemical Discovery

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for a specific biological activity or property. ox.ac.uktetrascience.com Integrating the synthesis of this compound derivatives with HTS platforms can significantly accelerate the discovery of new applications for this class of compounds.

Automated Synthesis and Screening: The development of automated synthesis platforms can facilitate the rapid generation of libraries of this compound analogues with diverse substituents. tetrascience.com These libraries can then be subjected to HTS assays to identify compounds with desired biological activities, such as antimicrobial or anticancer properties. nih.govnih.gov

Biochemical and Cell-Based Assays: HTS can be performed using a variety of assay formats, including biochemical assays with purified proteins and cell-based assays that measure a phenotypic response. ox.ac.uk This allows for the screening of this compound derivatives against a wide range of biological targets and cellular pathways.

Discovery of New Bioisosteres: The tetrazole ring is a well-known bioisostere for the carboxylic acid group. acs.org HTS can be used to systematically explore the potential of this compound and its derivatives as bioisosteres in different biological contexts, potentially leading to the discovery of new drug candidates with improved pharmacokinetic properties.

| HTS Application | Methodology | Potential Outcome | References |

|---|---|---|---|

| Drug Discovery | Automated synthesis of compound libraries followed by biochemical and cell-based screening. | Identification of new drug candidates with antimicrobial, anticancer, or other therapeutic activities. | nih.govnih.gov |

| Materials Science | Screening of derivatives for desired physical or chemical properties. | Discovery of new materials with applications in areas such as electronics or energy storage. | thermofisher.com |

| Bioisostere Discovery | Systematic screening of derivatives to evaluate their bioisosteric potential. | Development of new drug candidates with improved ADME properties. | acs.org |

Q & A

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

- Software :

- Gaussian 16 : Calculate Fukui indices to identify electrophilic sites (e.g., C4 of the benzene ring) .

- ChemDraw : Predict reaction pathways using built-in mechanisms (e.g., SNAr vs. radical pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.